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1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one

Catalog No.
S13394260
CAS No.
112936-03-5
M.F
C13H12O3
M. Wt
216.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]...

CAS Number

112936-03-5

Product Name

1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one

IUPAC Name

1-(5-hydroxy-2-prop-1-en-2-yl-1-benzofuran-6-yl)ethanone

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

InChI

InChI=1S/C13H12O3/c1-7(2)12-5-9-4-11(15)10(8(3)14)6-13(9)16-12/h4-6,15H,1H2,2-3H3

InChI Key

WCOLFOJRDDQQEN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=CC(=C(C=C2O1)C(=O)C)O

1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one is a natural product found in Ageratum houstonianum and Eupatorium cannabinum with data available.

1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one, also known as Deacetoxyageratone, is an organoheterocyclic compound classified under benzofurans. Its molecular formula is C13H12O3C_{13}H_{12}O_3, with a molecular weight of approximately 216.23 g/mol. The compound features a unique structure characterized by a benzofuran moiety with hydroxyl and prop-1-en-2-yl substituents, which contribute to its chemical properties and biological activities. The compound's IUPAC name reflects its complex structure, which includes a hydroxy group and an ethanone functional group, indicating potential reactivity in various chemical environments .

  • Nucleophilic Addition: The carbonyl carbon in the ethanone moiety can undergo nucleophilic attack from various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The aromatic system allows for electrophilic substitution reactions, where electrophiles can replace hydrogen atoms on the benzofuran ring.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under appropriate conditions.

These reactions can be utilized in synthetic pathways to create derivatives with altered biological properties or enhanced activity .

Research has indicated that 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one exhibits notable biological activities. Studies have shown that it possesses:

  • Anticancer Properties: The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. It induces apoptosis through mechanisms involving reactive oxygen species generation and caspase activation .
  • Antioxidant Activity: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

These activities make it a compound of interest for further pharmacological studies and potential therapeutic applications.

The synthesis of 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one can be achieved through several methods:

  • Starting from Benzofuran Derivatives: The compound can be synthesized by functionalizing existing benzofuran derivatives through electrophilic substitution and subsequent reactions to introduce the propene and hydroxyl groups.
  • Total Synthesis: A more complex approach involves total synthesis strategies that construct the entire molecule from simpler organic compounds, often employing multi-step reactions including cyclization and functional group transformations.
  • Natural Extraction: Some researchers have explored extracting this compound from natural sources where it may occur as a secondary metabolite, although this method may not yield significant quantities for extensive study .

The unique properties of 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one suggest several applications:

  • Pharmaceutical Development: Its anticancer and antioxidant properties make it a candidate for drug development aimed at treating cancer or oxidative stress-related diseases.
  • Natural Product Research: As a naturally occurring compound in certain plants, it may have applications in herbal medicine or as a dietary supplement.

These applications highlight the potential of this compound in both traditional and modern medicinal contexts.

Interaction studies are crucial for understanding how 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one interacts with biological systems:

  • Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its mechanism of action and potential side effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo can inform its pharmacokinetics and pharmacodynamics.

Such studies are essential for assessing the safety and efficacy of this compound in therapeutic use .

Several compounds share structural similarities with 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one. Here are some notable examples:

Compound NameStructureUnique Features
1-(6-hydroxy-2-(prop-1-en-2-y)-benzofuran)ethanoneSimilar benzofuran coreDifferent substitution pattern affecting biological activity
5-MethoxybenzofuranMethoxy substitutionLacks the propene group; different reactivity profile
3-MethylbenzofuranMethyl substitutionSimplified structure; less biological activity compared to the target compound

These comparisons highlight the unique structural elements of 1-[5-Hydroxy-2-(prop-1-en-2-y)-benzofuran], particularly its specific substituents that contribute to its distinct biological activities and potential applications .

1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one, also known as deacetoxyageratone, represents a significant benzofuran derivative found naturally in select plant species within the Asteraceae family [1] [2]. This organoheterocyclic compound exhibits a molecular formula of C₁₃H₁₂O₃ with a molecular weight of 216.23 g/mol, characterized by its complex benzofuran core structure featuring hydroxyl and acetyl functional groups [3] [2]. The compound has been specifically documented in Ageratum houstonianum and Eupatorium cannabinum, where it contributes to the plants' secondary metabolite profile and defensive strategies [2].

Biosynthetic Pathways in Ageratum houstonianum

The biosynthesis of 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one in Ageratum houstonianum follows established phenylpropanoid metabolic pathways that are characteristic of benzofuran formation in plant systems [5] [6]. Research has demonstrated that benzofuran derivatives in Ageratum species are predominantly synthesized through phenylalanine-derived precursors rather than acetyl-CoA polyketide pathways [5]. The biosynthetic process begins with the conversion of phenylalanine through the shikimate pathway, where phenylalanine ammonia-lyase catalyzes the formation of trans-cinnamic acid [7] [8].

The aromatic ring system of the compound originates exclusively from phenylalanine metabolism, as confirmed through isotope labeling studies in related benzofuran-producing plant species [5]. The isopropylidene side chain and furan moiety carbon atoms derive from isoprenoid building blocks obtained through the deoxyxylulose phosphate pathway [5]. Specifically, the exomethylene atom of the prop-1-en-2-yl substituent corresponds biosynthetically to the methyl group of dimethylallyl diphosphate [5].

Ageratum houstonianum produces diverse secondary metabolites including flavonoids, triterpenoids, and benzofuran derivatives through coordinated enzymatic processes [9] [10]. The plant's essential oil composition reveals significant benzofuran content, with chemical analysis identifying multiple related compounds that share common biosynthetic origins [11]. The biosynthetic machinery involves cytochrome P450 enzymes that catalyze key oxidation and cyclization reactions necessary for benzofuran ring formation [5] [7].

Biosynthetic ComponentPathway OriginEnzymatic ProcessReference
Aromatic ring systemPhenylalanine via shikimate pathwayPhenylalanine ammonia-lyase [5] [7]
Prop-1-en-2-yl side chainDeoxyxylulose phosphate pathwayDimethylallyl diphosphate derivation [5]
Hydroxyl groupsPhenylpropanoid modificationCytochrome P450 hydroxylation [5] [7]
Acetyl functionalityAcetyl-CoA incorporationAcetyltransferase activity [5]

Ecological Role in Eupatorium cannabinum Defense Mechanisms

In Eupatorium cannabinum, 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one functions as part of a comprehensive chemical defense system that protects the plant against various biological threats [12] [13]. The compound contributes to the plant's anti-inflammatory and antimicrobial properties, which serve as protective mechanisms against pathogenic organisms [12] [14]. Research has identified this benzofuran derivative among novel compounds isolated from Eupatorium cannabinum subspecies asiaticum, where it demonstrates significant biological activity [13] [14].

The ecological significance of this compound extends to its role in plant-environment interactions, where it functions as an allelochemical with potential effects on neighboring plant species [15] [16]. Benzofuran compounds in Eupatorium species have been documented to exhibit antimicrobial activities against various bacterial and fungal pathogens, contributing to the plant's resistance against infectious diseases [17] [18]. The compound's presence in aerial plant parts suggests its involvement in above-ground defensive strategies [13] [14].

Eupatorium cannabinum accumulates this benzofuran derivative alongside other secondary metabolites including sesquiterpenes, pyrrolizidine alkaloids, and polysaccharides, creating a complex defensive chemical profile [17] [18]. The compound's anti-inflammatory properties, demonstrated through inhibition of superoxide anion generation and elastase release in human neutrophils, indicate its potential role in modulating plant stress responses [12] [13]. Studies have shown that benzofuran derivatives from Eupatorium species can inhibit proinflammatory responses with IC₅₀ values ranging from 7.35 to 18.4 μM [13] [18].

Defense MechanismBiological TargetActivity LevelReference
Antimicrobial activityBacterial pathogensModerate to high efficacy [17] [18]
Anti-inflammatory responseNeutrophil activationIC₅₀ ≤ 18.4 μM [12] [13]
Allelopathic effectsNeighboring plantsVariable inhibition [15] [16]
Antioxidant activityReactive oxygen speciesSignificant scavenging [19] [18]

Extraction and Isolation Methodologies from Plant Matrices

The extraction and isolation of 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one from plant matrices requires sophisticated chromatographic techniques and careful optimization of solvent systems [20] [21]. Standard methodologies typically begin with methanol or ethanol extraction of dried plant material, followed by liquid-liquid partitioning using solvents of varying polarity [22] [21]. The isolation process commonly employs silica gel column chromatography with gradient elution systems to achieve adequate separation of benzofuran compounds [20] [21].

High-performance liquid chromatography has emerged as the preferred analytical method for benzofuran quantification and purification, utilizing reversed-phase C₁₈ columns with acetonitrile-water gradient systems [20]. The detection wavelength for benzofuran derivatives is typically set at 240 nanometers, providing optimal sensitivity for these compounds [20]. Preparative thin layer chromatography serves as an additional purification step for final compound isolation [21].

Modern extraction techniques include microwave-assisted extraction and ultrasound-assisted methods, which significantly reduce extraction time while maintaining compound integrity [23] [24]. Supercritical fluid extraction represents an environmentally friendly alternative that eliminates organic solvent residues [24]. The choice of extraction method depends on the plant matrix characteristics, target compound stability, and required purity levels [24].

Vacuum liquid chromatography provides an efficient preliminary fractionation method, allowing rapid separation of major compound classes before more detailed chromatographic analysis [21]. The methanol extracts typically undergo stepwise purification using chloroform-methanol gradient systems with increasing polarity [21]. Recovery rates for benzofuran compounds generally range from 98.32% to 103.68% with relative standard deviations below 2.0% [20].

Extraction MethodSolvent SystemRecovery RateAnalysis TimeReference
Methanol extractionMethanol-water gradient98.32-103.68%3-24 hours [20] [21]
HPLC purificationAcetonitrile-phosphoric acid>99% linearity15-30 minutes [20]
Microwave-assistedVarious organic solventsEnhanced efficiency5-15 minutes [23] [24]
Vacuum liquid chromatographyChloroform-methanol gradientHigh yield2-4 hours [21]

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.078644241 g/mol

Monoisotopic Mass

216.078644241 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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